molecular formula C8H8N4O B13954557 4(3H)-Pteridinone, 2,6-dimethyl-

4(3H)-Pteridinone, 2,6-dimethyl-

Cat. No.: B13954557
M. Wt: 176.18 g/mol
InChI Key: FTYQNNFWGDJXEF-UHFFFAOYSA-N
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Description

4(3H)-Pteridinone, 2,6-dimethyl- is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Pteridinone, 2,6-dimethyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of 2,4,5-triamino-6-hydroxypyrimidine with acetone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of 4(3H)-Pteridinone, 2,6-dimethyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes continuous flow reactors and advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Pteridinone, 2,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pteridinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted pteridinones, which can have enhanced biological and chemical properties .

Scientific Research Applications

4(3H)-Pteridinone, 2,6-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for biological pathways.

    Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and antimicrobial agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4(3H)-Pteridinone, 2,6-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone: Similar in structure but with different biological activities.

    2,4-Diaminopteridine: Shares the pteridine core but with different substituents.

    6,7-Dimethylpteridine: Another pteridine derivative with distinct properties.

Uniqueness

4(3H)-Pteridinone, 2,6-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

2,6-dimethyl-3H-pteridin-4-one

InChI

InChI=1S/C8H8N4O/c1-4-3-9-7-6(10-4)8(13)12-5(2)11-7/h3H,1-2H3,(H,9,11,12,13)

InChI Key

FTYQNNFWGDJXEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=N1)C(=O)NC(=N2)C

Origin of Product

United States

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